1'-Methyl-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid
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Overview
Description
1’-Methyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indazole ring, introduction of the spirocyclopropane moiety, and subsequent functionalization to introduce the carboxylic acid group. Common reagents used in these reactions include cyclopropane derivatives, indazole precursors, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the carboxylic acid to an alcohol.
Substitution: Halogenation or nitration of the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol.
Scientific Research Applications
1’-Methyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Methyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with a similar methyl group but lacking the spiro structure.
1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid: Shares some structural similarities but differs in the ring system and functional groups.
Uniqueness
1’-Methyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-methylspiro[6,7-dihydro-4H-indazole-5,1'-cyclopropane]-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-13-8-2-3-11(4-5-11)6-7(8)9(12-13)10(14)15/h2-6H2,1H3,(H,14,15) |
InChI Key |
ULMOKBMEQMRQPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC3(CC2)CC3)C(=N1)C(=O)O |
Origin of Product |
United States |
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